dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Overview
Description
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide, also known as this compound, is a useful research compound. Its molecular formula is C33H40Cl2N2O3Ru and its molecular weight is 684.7 g/mol. The purity is usually 95%.
The exact mass of the compound UltraNitroCat is 684.145939 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanocatalyst-Based Assays
UltraNitroCat applications in scientific research include the development of nanocatalyst-based assays. For example, a study by (Das, Aziz, & Yang, 2006) demonstrates an electrochemical assay for proteins using a gold-nanocatalyst. This method enhances sensitivity through catalytic and chemical reduction processes.
Electrocatalysis in Fuel Cells
Another application area is in the field of electrocatalysis, particularly for fuel cells. The synthesis of ultrathin AgPt alloy nanowires, as described in a study by (Jiang et al., 2017), shows how UltraNitroCat can be applied to enhance the performance of formic acid oxidation in fuel cells.
Ultrafast Videography for Atomic and Molecular Dynamics
UltraNitroCat technology is also pivotal in ultrafast videography, useful in physics, chemistry, and biology. The development of a laser-probe-based method by (Ehn et al., 2017) for ultrafast two-dimensional videography demonstrates its application in studying dynamic single events.
Metallaphotoredox Catalysis
In the area of photocatalysis, UltraNitroCat plays a role in metallaphotoredox catalysis. (Till et al., 2020) used reaction kinetic analysis and ultrafast spectroscopy to investigate photocatalytic C-N cross-coupling reactions.
Electrocatalysis for Hydrogen Peroxide Reduction
UltraNitroCat is also employed in the development of electrocatalysts for hydrogen peroxide reduction. (Tian et al., 2013) demonstrate the use of ultrathin graphitic carbon nitride nanosheets in this application.
Multiphoton Ionization Studies
The technology is applicable in the field of multiphoton ionization, as shown in a study by (Tönnies et al., 2001) on nitrotoluenes using ultrashort laser pulses.
Enhanced Fuel Oxidation Electrocatalysts
UltraNitroCat contributes to the development of enhanced electrocatalysts for fuel oxidation. (Zhang et al., 2019) discusses the preparation of ultrathin PtNiM nanowires for methanol and ethanol oxidation reactions.
Photocatalytic and Electrocatalytic Applications
In photocatalytic and electrocatalytic applications, the use of UltraNitroCat is exemplified in the study by (Manickavasagan et al., 2019), focusing on silver tungstate encrusted polypyrrole nanocomposite.
Anisotropic Magnetoresistance in Ultrathin Films
Exploring anisotropic magnetoresistance in ultrathin films is another application. (Egilmez et al., 2008) investigated this phenomenon in ultrathin La-based manganite films.
All-Optical Probing of Spin Waves
UltraNitroCat technology is also utilized in all-optical probing of spin waves in magnetic materials. (Van Kampen et al., 2002) demonstrates this application in nickel and permalloy films.
Advances in Ultrathin 2D Nanomaterials
The role of UltraNitroCat in the development of ultrathin 2D nanomaterials is highlighted in the work by (Tan et al., 2017), emphasizing its potential in various applications, including electronics and sensing platforms.
Quick Transformation of Bulk Co-Ni Foam
Quick transformation of bulk Co-Ni foam into efficient electrocatalysts is another area of application. (Yan et al., 2020) discusses this innovative approach in electrocatalysis.
Ultrafast Spectroscopy
UltraNitroCat is significant in ultrafast spectroscopy, as reviewed by (Oliver, 2018), highlighting its application in biological, chemical, and nanomaterial systems.
Photocatalytic Degradation
The role of UltraNitroCat in photocatalytic degradation of toxic compounds is explored by (Sood et al., 2015), focusing on iron-doped TiO2 nanoparticles for degrading para-nitrophenol.
High Technology in Geological Prospecting
Finally, the application of high technology, including UltraNitroCat, in geological prospecting is outlined by (Chen, 1990), discussing its use in locating underground ore deposits.
Mechanism of Action
Target of Action
UltraNitroCat is primarily used as a hydrogenation catalyst . Its primary targets are organic compounds that undergo hydrogenation reactions. The role of UltraNitroCat is to facilitate these reactions, making them more efficient and effective .
Mode of Action
UltraNitroCat interacts with its targets by accelerating the rate of hydrogenation reactions . It does this by providing a platform for the reactants to come together, reducing the energy required for the reaction to occur . This results in a faster reaction rate and a higher yield of the desired product .
Biochemical Pathways
It is known to be efficient in macrocyclization . Macrocyclization is a chemical reaction that forms a large cyclic structure from smaller subunits. This process is crucial in the synthesis of many biologically active compounds .
Pharmacokinetics
Instead, it facilitates reactions in a controlled environment outside of the body .
Result of Action
The molecular and cellular effects of UltraNitroCat’s action are largely dependent on the specific reactions it catalyzes. In general, it enables the formation of new compounds through hydrogenation and macrocyclization reactions . These new compounds can have various effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of UltraNitroCat can be influenced by various environmental factors. These include temperature, solvent compatibility, and storage conditions . For example, reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C . Additionally, it is compatible with several reaction solvents including toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) . Proper storage of UltraNitroCat is also crucial for maintaining its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
UltraNitroCat plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is efficient in macrocyclization, a process that involves the formation of a macrocycle, a cyclic macromolecule or a large cyclic portion of a molecule . The reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C .
Cellular Effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UltraNitroCat can change over time. The compound is stable and can be stored at temperatures between 2-8°C
Properties
IUPAC Name |
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIUMJRUUMBIS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2N2O3Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.